molecular formula C11H8FNOS B15058945 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde

Cat. No.: B15058945
M. Wt: 221.25 g/mol
InChI Key: MRUVFQHFVJSGBU-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde is a chemical compound with the molecular formula C11H8FNOS It is a thiazole derivative that contains a fluorobenzyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde typically involves the reaction of 4-fluorobenzyl bromide with thiazole-5-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromobenzyl)thiazole-5-carbaldehyde
  • 2-(4-Chlorobenzyl)thiazole-5-carbaldehyde
  • 2-(4-Methylbenzyl)thiazole-5-carbaldehyde

Uniqueness

2-(4-Fluorobenzyl)thiazole-5-carbaldehyde is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, which can be advantageous in drug development .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNOS/c12-9-3-1-8(2-4-9)5-11-13-6-10(7-14)15-11/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRUVFQHFVJSGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC=C(S2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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